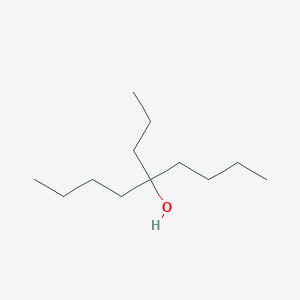

5-Propylnonan-5-ol

Description

5-Propylnonan-5-ol is a tertiary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.34 g/mol. Its structure consists of a nine-carbon chain with a hydroxyl (-OH) group and a propyl (-CH₂CH₂CH₃) substituent both attached to the fifth carbon atom. This branching imparts unique physicochemical properties, such as reduced polarity compared to primary or secondary alcohols, lower water solubility, and higher hydrophobicity (logP ≈ 4.2). The compound’s tertiary configuration also influences its reactivity, making it less acidic (pKa ~18–20) than primary alcohols like ethanol (pKa ~16) due to steric hindrance and stabilization of the conjugate base.

Propriétés

Numéro CAS |

5340-52-3 |

|---|---|

Formule moléculaire |

C12H26O |

Poids moléculaire |

186.33 g/mol |

Nom IUPAC |

5-propylnonan-5-ol |

InChI |

InChI=1S/C12H26O/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3 |

Clé InChI |

MMRBKQPNLMBMGI-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CCC)(CCCC)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylnonan-5-ol typically involves the reaction of nonane derivatives with propyl groups under controlled conditions. One common method is the reduction of 5-propylnonan-5-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically conducted at elevated temperatures and pressures in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Propylnonan-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.

Major Products

Oxidation: 5-Propylnonan-5-one or 5-propylnonanal.

Reduction: Nonane derivatives.

Substitution: Halogenated nonane derivatives.

Applications De Recherche Scientifique

5-Propylnonan-5-ol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mécanisme D'action

The mechanism of action of 5-Propylnonan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic nonane chain can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

Key Observations:

- Boiling Points: Tertiary alcohols like this compound exhibit higher boiling points than primary/secondary alcohols of similar chain lengths due to increased molecular weight and van der Waals interactions.

- Solubility: Reduced water solubility in tertiary alcohols correlates with longer alkyl chains and higher logP values. For example, this compound is ~10x less soluble in water than 1-decanol.

- Reactivity: Tertiary alcohols are less reactive in nucleophilic substitution or oxidation reactions compared to primary/secondary analogs. For instance, this compound resists oxidation by common agents like KMnO₄ under standard conditions.

Toxicity and Environmental Impact

- Low Acute Toxicity: LD₅₀ (rat, oral) > 2000 mg/kg, comparable to 5-ethylnonan-5-ol.

Research Findings and Industrial Relevance

Recent studies highlight this compound’s role in:

- Green Chemistry : As a solvent in catalytic hydrogenation, reducing reliance on volatile primary alcohols.

- Material Science : Incorporation into bio-based polymers to enhance thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.